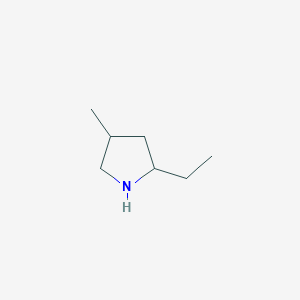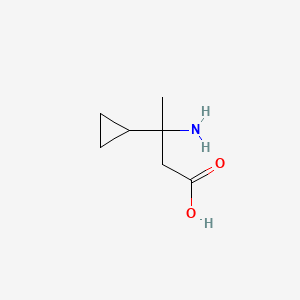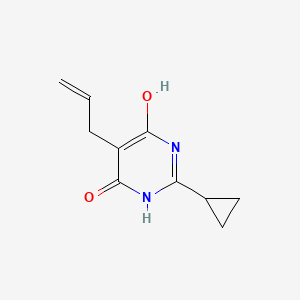
5-Allyl-2-cyclopropylpyrimidine-4,6-diol
Übersicht
Beschreibung
5-Allyl-2-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative with the CAS Number: 1311275-28-1 . It has a linear formula of C10H12N2O2 and a molecular weight of 192.22 . It is commonly used in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for 5-Allyl-2-cyclopropylpyrimidine-4,6-diol is 1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14) . This code provides a specific representation of the molecule’s structure.The product is described as having a molecular weight of 192.22 and a linear formula of C10H12N2O2 .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to 5-Allyl-2-cyclopropylpyrimidine-4,6-diol, especially those with modifications on the pyrimidine ring, have been investigated for their antiviral properties. For instance, carbocyclic analogues of 7-deazaguanosine, which bear resemblance in terms of containing a pyrimidine component and modifications at specific positions, have shown selective inhibitory activities against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell cultures (Legraverend et al., 1985).
HIV-1 Reverse Transcriptase Inhibitors
Pyrimidine derivatives, including those with allyl groups, have been synthesized and evaluated for their in vitro activities against HIV-1. The substitution at specific positions on the pyrimidine ring has been found to significantly affect the anti-HIV-1 reverse transcriptase activity, indicating potential applications in designing drugs to combat HIV (Khalifa & Al-Omar, 2014).
Antiviral and Antimicrobial Applications
Second-generation methylenecyclopropane analogues of nucleosides, which include cyclopropyl and allyl groups, have been synthesized and assessed for their antiviral activity. These compounds have shown effectiveness against human and murine cytomegalovirus (HCMV and MCMV), with specific derivatives demonstrating no cytotoxicity and significant potency, highlighting their potential as antiviral agents (Zhou et al., 2004).
Organic Synthesis and Catalysis
Research on compounds featuring allyl and cyclopropyl groups has also extended into organic synthesis, where these motifs are used in the development of new synthetic methodologies. For example, gold-catalyzed reactions involving allyl-containing compounds have been explored for regioselective ring-opening transformations, demonstrating the utility of these motifs in constructing complex molecules with potential pharmaceutical applications (Sawama et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOIYCPSBBDXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176665 | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-2-cyclopropylpyrimidine-4,6-diol | |
CAS RN |
1311275-28-1 | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



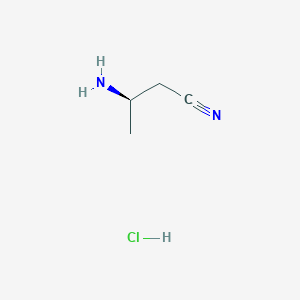
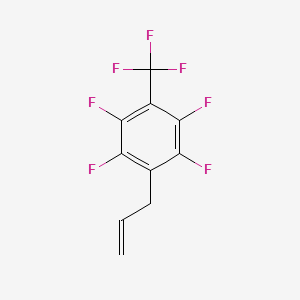
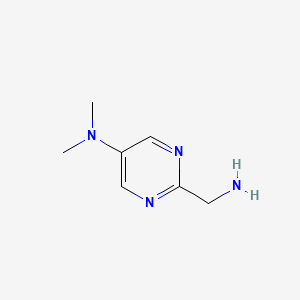
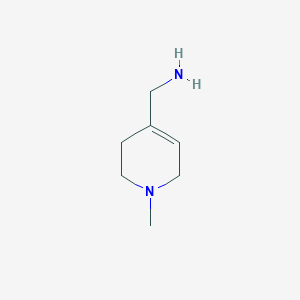
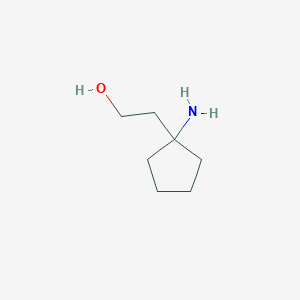
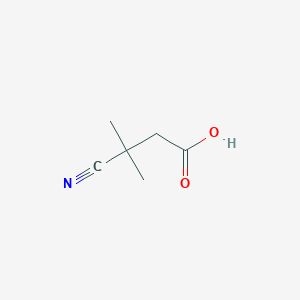
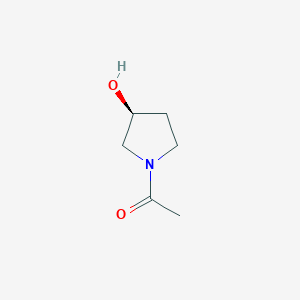
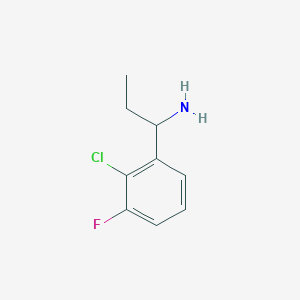

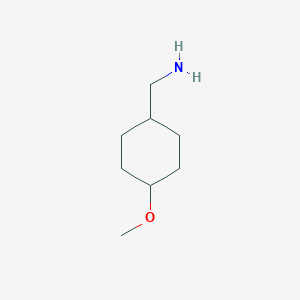
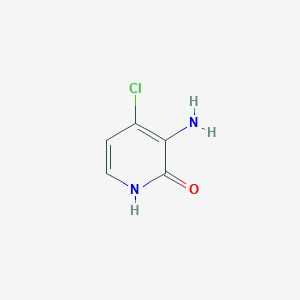
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
